molecular formula C18H22N2O3 B11403567 2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B11403567
M. Wt: 314.4 g/mol
InChI Key: HLEOREXGSYMSKU-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a benzoxazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 3,5-dimethylphenol and an appropriate halide.

    Construction of the Benzoxazole Ring: The benzoxazole ring can be synthesized via a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.

    Amidation Reaction: The final step involves the formation of the propanamide moiety through an amidation reaction between the benzoxazole derivative and a propanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The phenoxy and benzoxazole groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C18H22N2O3/c1-11-8-12(2)10-14(9-11)22-13(3)17(21)19-18-15-6-4-5-7-16(15)20-23-18/h8-10,13H,4-7H2,1-3H3,(H,19,21)

InChI Key

HLEOREXGSYMSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C3CCCCC3=NO2)C

Origin of Product

United States

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